molecular formula C9H9FO3 B3197353 3-Fluoro-4-(2-hydroxyethoxy)benzaldehyde CAS No. 1004779-24-1

3-Fluoro-4-(2-hydroxyethoxy)benzaldehyde

Cat. No. B3197353
CAS RN: 1004779-24-1
M. Wt: 184.16 g/mol
InChI Key: LYHLNOPAWIZKPQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-hydroxyethoxy)benzaldehyde is a chemical compound with the molecular formula C9H9FO3 . It has a molecular weight of 184.17 . The compound is typically stored at 4°C and is available in powder form .


Synthesis Analysis

The synthesis of 3-Fluoro-4-(2-hydroxyethoxy)benzaldehyde involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with 2-bromoethanol in the presence of potassium carbonate . The reaction mixture is stirred at 150°C for 10 hours . After the reaction, the mixture is filtered, and the filtrate is freed from the solvent on a rotary evaporator . The residue is taken up in ethyl acetate, and sodium bicarbonate solution is added . The phases are separated and the organic phase is dried over magnesium sulfate . The solvent is then removed on a rotary evaporator .


Molecular Structure Analysis

The InChI code for 3-Fluoro-4-(2-hydroxyethoxy)benzaldehyde is 1S/C9H9FO3/c10-8-5-7 (6-12)1-2-9 (8)13-4-3-11/h1-2,5-6,11H,3-4H2 . The InChI key is LYHLNOPAWIZKPQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Fluoro-4-(2-hydroxyethoxy)benzaldehyde is a powder . It has a molecular weight of 184.17 . The compound is typically stored at 4°C .

properties

IUPAC Name

3-fluoro-4-(2-hydroxyethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-8-5-7(6-12)1-2-9(8)13-4-3-11/h1-2,5-6,11H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHLNOPAWIZKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5.00 g (35.69 mmol) of 3-fluoro-4-hydroxybenzaldehyde are dissolved in 50 ml of dry DMF. 5.35 g (42.82 mmol) of 2-bromoethanol and 19.73 g (142.74 mmol) of potassium carbonate are added. The reaction mixture is stirred at 150° C. for 10 h. The mixture is then filtered, and the filtrate is freed from the solvent on a rotary evaporator. The residue is taken up in 30 ml of ethyl acetate, and 20 ml of sat. aqueous sodium bicarbonate solution are added. The phases are separated and the organic phase is dried over magnesium sulfate. The solvent is removed on a rotary evaporator. The product obtained is used without further purification in the subsequent reaction.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.35 g
Type
reactant
Reaction Step Two
Quantity
19.73 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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